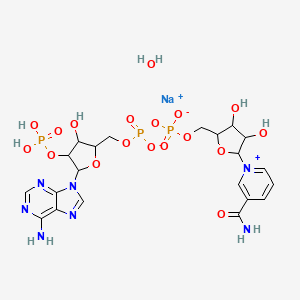

NADP (sodium hydrate)

Description

Significance of NADP in Cellular Biology

NADP is a crucial coenzyme that participates in numerous metabolic reactions within the cell. ontosight.ai It exists in two forms: an oxidized state (NADP+) and a reduced state (NADPH). wikipedia.org This pair acts as electron carriers in a multitude of redox reactions, which are fundamental to life. portlandpress.com The primary role of NADPH is to provide the reducing power for anabolic (biosynthetic) reactions, such as the synthesis of fatty acids, cholesterol, and nucleic acids. wikipedia.orgontosight.ai

Furthermore, NADPH is essential for the cell's antioxidant defense system. It is a key cofactor for enzymes that regenerate antioxidants like glutathione (B108866), thereby protecting the cell from damage by reactive oxygen species (ROS). wikipedia.orgontosight.ai The balance between NADP+ and NADPH is a critical indicator of the cell's redox state and influences a wide range of cellular processes, including energy metabolism and cell signaling. aatbio.comcaymanchem.com

Historical Context of NADP Research

The discovery of NADP, initially called triphosphopyridine nucleotide (TPN), was a significant milestone in understanding cellular metabolism. wikipedia.org Its existence and role as a coenzyme in electron transfer reactions were identified following the initial discovery of its close relative, nicotinamide (B372718) adenine (B156593) dinucleotide (NAD). units.ittandfonline.com Early research established that while both coenzymes are involved in redox reactions, they have distinct metabolic roles. portlandpress.comunits.it Albert Lehninger's work was instrumental in demonstrating how these coenzymes link metabolic pathways to energy production in the form of ATP. wikipedia.org Later research in the 1950s and 1960s began to uncover the non-redox roles of NAD(P), such as its involvement in ADP-ribosylation reactions. wikipedia.org The continuous exploration of NADP has revealed its increasingly complex and vital functions in cellular physiology. tandfonline.com

Properties

Molecular Formula |

C21H29N7NaO18P3 |

|---|---|

Molecular Weight |

783.4 g/mol |

IUPAC Name |

sodium;[[5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methoxy-oxidophosphoryl] [5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate;hydrate |

InChI |

InChI=1S/C21H28N7O17P3.Na.H2O/c22-17-12-19(25-7-24-17)28(8-26-12)21-16(44-46(33,34)35)14(30)11(43-21)6-41-48(38,39)45-47(36,37)40-5-10-13(29)15(31)20(42-10)27-3-1-2-9(4-27)18(23)32;;/h1-4,7-8,10-11,13-16,20-21,29-31H,5-6H2,(H7-,22,23,24,25,32,33,34,35,36,37,38,39);;1H2/q;+1;/p-1 |

InChI Key |

CYQLUFJYVTUUFN-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)OP(=O)(O)O)O)O)O)C(=O)N.O.[Na+] |

Origin of Product |

United States |

Chemical and Physical Properties

The sodium hydrate (B1144303) form of NADP possesses specific chemical and physical characteristics that are important for its function and analysis.

| Property | Value |

| Molecular Formula | C21H29N7NaO18P3 |

| Molecular Weight | 783.4 g/mol |

| CAS Number | 1184-16-3 |

| Appearance | White to yellow powder |

| Solubility | Soluble in water |

| Storage Temperature | -20°C |

Data sourced from PubChem and other chemical suppliers. nih.govchemicalbook.comusbio.net

NADP is structurally similar to NAD, with the key difference being an additional phosphate (B84403) group attached to the 2' position of the ribose sugar of the adenosine (B11128) nucleotide. wikipedia.org This seemingly small modification has profound implications for its biological function, directing it primarily towards anabolic pathways, in contrast to NAD's main role in catabolic reactions. ontosight.aiwikipedia.org Like its reduced form, NADPH, NADP+ is fluorescent, although NADPH exhibits a much stronger fluorescence emission when excited by ultraviolet light. wikipedia.org

Biosynthesis of Nadp

NADP is synthesized from NAD through the action of an enzyme called NAD+ kinase. tandfonline.comnih.gov This enzyme catalyzes the transfer of a phosphate (B84403) group, typically from ATP, to the 2'-hydroxyl group of the ribose in the adenosine (B11128) moiety of NAD. tandfonline.comfrontiersin.org This conversion is a critical step in maintaining the cellular pool of NADP. nih.gov

The biosynthesis of NAD itself can occur through two main pathways: the de novo pathway, which starts from amino acids like tryptophan or aspartic acid, and salvage pathways, which recycle pre-existing components like nicotinamide (B372718). wikipedia.org In the de novo pathway, quinolinic acid is a key intermediate that is converted to nicotinic acid mononucleotide (NaMN). wikipedia.orgnih.gov This is then adenylated to form nicotinic acid adenine (B156593) dinucleotide (NaAD), and finally, the nicotinic acid is amidated to form NAD. wikipedia.org The salvage pathways are essential for maintaining NAD levels in many organisms, including humans. wikipedia.org

The regulation of NAD+ kinase activity is crucial for controlling the cellular concentration of NADP and ensuring an adequate supply for its various functions. tandfonline.comfrontiersin.org In plants, for instance, the synthesis of NADP+ in chloroplasts is activated by light, which provides the necessary ATP and NAD+. frontiersin.org

Cellular and Subcellular Dynamics of Nadp

Compartmentalization of NADP Pools

The separation of NADP(H) into distinct subcellular pools is fundamental to its function. nih.gov Since cellular membranes are generally impermeable to pyridine (B92270) nucleotides like NADP(H), each compartment maintains its own pool with a characteristic NADPH/NADP+ ratio, reflecting its specific metabolic activities. nih.govnih.govnih.gov

Cytosolic NADP Pool

The cytosol houses a significant portion of the cell's NADP(H). This pool is primarily maintained in a highly reduced state, with a high NADPH/NADP+ ratio, to support various anabolic processes. nih.gov The primary source of cytosolic NADPH is the pentose (B10789219) phosphate (B84403) pathway (PPP), where glucose-6-phosphate dehydrogenase (G6PD) and 6-phosphogluconate dehydrogenase (6PGD) catalyze the reduction of NADP+. nih.govnih.gov Other contributing enzymes include cytosolic isocitrate dehydrogenase (IDH1) and malic enzyme 1 (ME1). nih.govresearchgate.net

The cytosolic NADPH pool is critical for:

Reductive Biosynthesis : It provides the reducing power for the synthesis of fatty acids, steroids, and some amino acids. nih.govnih.gov

Antioxidant Defense : Cytosolic NADPH is essential for regenerating the reduced forms of glutathione (B108866) (GSH) and thioredoxin, which are vital for detoxifying reactive oxygen species (ROS) and protecting the cell from oxidative damage. nih.govnih.govpnas.org

Inhibition of cytosolic NADP+ production, for instance through the inhibition of NAD kinase (NADK), can lead to decreased NADPH levels, increased oxidative stress, and compromised biosynthetic capabilities. nih.gov

Mitochondrial NADP Pool

Mitochondria also possess a distinct and vital pool of NADP(H). nih.gov This pool is generated within the mitochondrial matrix through the action of several enzymes, including NADP+-dependent isocitrate dehydrogenase (IDH2), glutamate (B1630785) dehydrogenase (GLUD), nicotinamide (B372718) nucleotide transhydrogenase (NNT), and malic enzyme 3 (ME3). nih.govresearchgate.net The mitochondrial NAD kinase, NADK2, plays a crucial role by phosphorylating NAD+ to form NADP+, thus maintaining the mitochondrial NADP(H) pool. nih.govutsw.edu

Key functions of the mitochondrial NADP(H) pool include:

Proline and Collagen Biosynthesis : A primary role of mitochondrial NADPH is to support the synthesis of proline, an amino acid essential for protein and collagen production. nih.govutsw.eduresearchgate.net Depletion of mitochondrial NADP(H) can lead to proline auxotrophy, impairing cell proliferation. utsw.eduresearchgate.net

Antioxidant Defense : Similar to the cytosol, mitochondrial NADPH is involved in regenerating antioxidants like glutathione and thioredoxin to combat the high levels of ROS produced during oxidative phosphorylation. nih.govpnas.org

Metabolic Regulation : The mitochondrial NADPH/NADP+ ratio influences the activity of various metabolic pathways within the organelle. nih.gov

Interestingly, research has shown that the mitochondrial NADH and NADPH pools are interconnected, with the oxidation of mitochondrial NADPH leading to the oxidation of mitochondrial NADH. nih.gov

Chloroplast NADP Pool

In plant cells and other photosynthetic organisms, the chloroplast contains a large and highly dynamic pool of NADP(H). nih.govoup.com During photosynthesis, NADP+ acts as the final electron acceptor of the linear electron transport chain, where it is reduced to NADPH by ferredoxin-NADP+ reductase (FNR). nih.govresearchgate.netnih.gov This process is fundamental to converting light energy into chemical energy.

The chloroplast NADP(H) pool is central to:

Carbon Fixation : The NADPH produced during the light-dependent reactions of photosynthesis provides the necessary reducing power for the Calvin-Benson Cycle, where carbon dioxide is converted into carbohydrates. nih.govresearchgate.net

Redox Homeostasis : The NADPH/NADP+ ratio in the chloroplast is a critical indicator of the cell's redox state and plays a role in regulating photosynthetic processes to prevent photoinhibition, particularly under high light stress. nih.govresearchgate.net

Metabolic Regulation : The availability of NADP+ can influence the rate of photosynthetic electron transport. researchgate.net

The synthesis of NADP+ within the chloroplast is regulated by light conditions and is dependent on the import of its precursor, NAD+, from the cytoplasm. nih.gov

Peroxisomal NADP Pool

Peroxisomes are organelles with a primarily oxidative metabolism, and they also maintain their own NADP(H) pool. nih.gov The main source of NADPH within peroxisomes is NADP-dependent isocitrate dehydrogenase (NADP-ICDH). nih.govnih.gov In plants, the dehydrogenases of the pentose phosphate pathway, G6PDH and 6PGDH, are also present in peroxisomes and contribute to NADP+ reduction. nih.gov

The peroxisomal NADP(H) pool is important for:

Fatty Acid β-oxidation : In yeast, peroxisomal NADPH is required for specific steps in the β-oxidation of certain unsaturated fatty acids. nih.gov

Antioxidant Defense : NADPH is essential for the function of the ascorbate-glutathione cycle within peroxisomes, helping to eliminate the excess hydrogen peroxide (H₂O₂) produced during their metabolic activities. nih.gov

Metabolic Shuttles : It is proposed that NADP-dependent dehydrogenases in the cytosol and peroxisomes may function in a shuttle system to maintain the reduced state of the intraperoxisomal NADP pool. uu.nl

Inter-Compartmental Transport and Shuttles of Pyridine Nucleotides

Direct transport of NADP(H) across the inner mitochondrial and chloroplast membranes is generally not thought to occur. nih.govnih.gov Instead, cells employ a series of shuttle systems to transfer reducing equivalents between compartments. nih.govoup.com These shuttles involve the transport of metabolites that can be oxidized or reduced by NAD(P)-dependent dehydrogenases located on either side of the membrane.

Key Shuttle Systems:

Malate-Aspartate Shuttle : This is a major shuttle for transferring NADH reducing equivalents between the cytosol and mitochondria. wikipedia.org

Glycerol-3-Phosphate Shuttle : Another system for transporting NADH electrons into the mitochondria. wikipedia.org

Isocitrate-α-Ketoglutarate Shuttle : This shuttle is crucial for the exchange of reducing equivalents between the cytosolic and mitochondrial NADP(H) pools. nih.govresearchgate.net It involves the interconversion of isocitrate and α-ketoglutarate by IDH1 in the cytosol and IDH2 in the mitochondria, coupled with the transport of these metabolites across the mitochondrial membrane. researchgate.net

Malate (B86768) Valve : In chloroplasts, the malate valve is a key redox shuttle that exports excess reducing power from NADPH in the chloroplast to the cytosol, which helps to replenish the NADP+ pool for photosynthesis. uni-muenchen.defrontiersin.org

These shuttle systems are critical for maintaining the distinct redox states of each compartment while allowing for metabolic flexibility and communication between them. nih.govoup.com

Regulation of Intracellular NADP Levels and NADP(H) Ratios

The intracellular concentration of NADP and the ratio of its reduced (NADPH) to oxidized (NADP+) forms are under tight regulation, as they are critical for a wide range of cellular functions. nih.govresearchgate.net This regulation occurs at multiple levels, from the synthesis of the molecule to the control of enzymes that interconvert its redox states.

The NADPH/NADP+ ratio varies significantly between cellular compartments, reflecting their different metabolic roles. nih.gov In general, the NADP pool is kept in a highly reduced state (high NADPH/NADP+ ratio) to provide a ready supply of electrons for reductive biosynthesis and antioxidant defense. units.it In contrast, the NAD pool is typically more oxidized (high NAD+/NADH ratio) to facilitate catabolic reactions. nih.gov

Regulatory Mechanisms:

Enzyme Activity : The activity of NADPH-producing enzymes, such as those in the pentose phosphate pathway and the TCA cycle, is a primary determinant of the NADPH/NADP+ ratio. nih.govmdpi.com

Compartment-Specific Isoforms : The existence of different isoforms of NADK and other NADP-dependent enzymes in various compartments allows for specific regulation of each pool. nih.govpnas.org For example, NADK2 is responsible for maintaining the mitochondrial NADP(H) pool. nih.gov

Circadian Rhythms : In mammals, the levels and localization of NADP(H) and the enzymes that regulate them, such as the NADP(H) phosphatase Nocturnin (NOC), can be under circadian control, linking metabolism to the daily light-dark cycle. nih.govpnas.org

Metabolic Feedback : The NADPH/NADP+ ratio itself can regulate the activity of certain enzymes. For instance, high NADP+ levels can inhibit cytosolic folate metabolism to prevent the consumption of NADPH. frontiersin.org

The precise control over NADP levels and the NADPH/NADP+ ratio is essential for maintaining cellular homeostasis, supporting cell growth and proliferation, and protecting against oxidative stress. nih.govnih.gov

NADP in Redox Homeostasis and Oxidative Stress Response

The balance between NADP+ and NADPH is a critical determinant of the cellular redox environment. nih.gov This equilibrium is essential for protecting cells from the damaging effects of reactive oxygen species (ROS) and for mounting effective responses to environmental insults.

Mechanisms of Antioxidant Defense

NADPH is a cornerstone of the cell's antioxidant defense system, serving as a key cofactor for several enzymes that neutralize ROS. nih.gov The glutathione system is a prime example. Glutathione reductase (GR) utilizes NADPH to regenerate reduced glutathione (GSH) from its oxidized form (GSSG). wordpress.commdpi.com GSH is then used by glutathione peroxidases (GPx) to detoxify hydrogen peroxide and other hydroperoxides. wordpress.commdpi.com This cycle is vital for maintaining a high GSH/GSSG ratio, which is indicative of a healthy redox state.

Similarly, the thioredoxin system, which consists of thioredoxin (Trx) and thioredoxin reductase (TrxR), relies on NADPH to reduce oxidized Trx. Reduced Trx, in turn, reduces a wide range of proteins, including peroxiredoxins (Prx), which are another class of enzymes that scavenge peroxides. nih.gov The regeneration of these antioxidant enzymes is therefore directly dependent on a steady supply of NADPH. frontiersin.org

A major source of this protective NADPH is the pentose phosphate pathway (PPP), where glucose-6-phosphate dehydrogenase (G6PDH) and 6-phosphogluconate dehydrogenase (6PGDH) catalyze the production of NADPH. frontiersin.orgnih.gov In erythrocytes, the PPP is the primary source of NADPH, making G6PDH deficiency a critical condition that leads to hemolytic anemia due to insufficient antioxidant defense. mdpi.com Other enzymes that contribute to the cellular NADPH pool include NADP-dependent isocitrate dehydrogenase (IDH) and malic enzyme. nih.govfrontiersin.org

The family of NADPH oxidases (NOX) represents a unique aspect of NADP's role in redox biology. While often associated with ROS production, which can be detrimental, the controlled generation of ROS by NOX enzymes serves as a signaling mechanism in various physiological processes, including host defense and cellular signaling. physiology.orgresearchgate.net However, an excess of NADPH can also lead to reductive stress, a condition where an overabundance of reducing equivalents can paradoxically contribute to ROS production through enzymes like NOX. nih.govnih.gov

Response to Environmental Stressors

Cells respond to a variety of environmental stressors, such as oxidative stress, starvation, and desiccation, by modulating their metabolic networks, including those responsible for NADPH production. nih.gov Under conditions of oxidative stress, the demand for NADPH increases to support the heightened activity of antioxidant systems. nih.gov Studies in Drosophila melanogaster have shown that under oxidative stress, the contributions of G6PD and isocitrate dehydrogenase to the NADPH pool are accentuated. nih.gov

In plants, exposure to abiotic stresses like drought, salinity, and extreme temperatures leads to an over-accumulation of ROS, triggering a demand for increased NADPH for scavenging activities. frontiersin.org The expression of NAD kinases, enzymes that synthesize NADP+, is induced under such conditions. frontiersin.orgfrontiersin.org NADP-malic enzyme activity has also been shown to increase in response to drought and is implicated in providing NADPH for the biosynthesis of protective compounds like flavonoids and lignin. researchgate.net

The following table summarizes the response of various NADP-generating dehydrogenases to different abiotic stresses in plants, highlighting the dynamic regulation of NADPH production to counteract environmental challenges. frontiersin.org

| Stress Condition | Plant Species | Organ | Enzyme Response | Reference |

| Water Stress | Phaseolus vulgaris | Roots | G6PDH & NADP-ICDH decrease; 6PGDH & NADP-ME increase | frontiersin.org |

| Drought | Nicotiana tabacum | Leaves | NADP-ME increases | frontiersin.org |

| Biotic Stress (Pseudomonas syringae) | Arabidopsis thaliana | Leaves | Cytosolic NADP-ICDH contributes to redox homeostasis | frontiersin.org |

NADP in Signal Transduction Pathways

Beyond its role in redox control, NADP and its derivatives are integral components of cellular signaling cascades, acting as second messengers and modulating key signaling pathways.

NADP+ Derivatives as Second Messengers (e.g., NAADP, cADPRP)

NADP+ can be enzymatically converted into potent signaling molecules. researchgate.net Nicotinic acid adenine (B156593) dinucleotide phosphate (NAADP) is a powerful calcium-mobilizing agent. researchgate.netnih.gov It is synthesized from NADP+ through a base-exchange reaction catalyzed by enzymes like CD38, particularly in acidic environments. researchgate.netresearchgate.net NAADP triggers the release of calcium from intracellular stores, acting independently of other well-known calcium-releasing messengers like inositol (B14025) 1,4,5-trisphosphate (IP3) and cyclic ADP-ribose (cADPR). nih.govresearchgate.net

Another NADP+ derivative involved in calcium signaling is 2'-phospho-cyclic ADP-ribose (cADPRP). researchgate.net This molecule is also a potent inducer of calcium release from intracellular stores and may serve as a link between oxidative stress and calcium signaling. researchgate.net

The enzymes responsible for generating these second messengers, such as the NAD glycohydrolase/ADP-ribosyl cyclase CD38, can produce either NAADP or cADPRP depending on the conditions, suggesting a coordinated regulation of these signaling pathways. nih.govresearchgate.net

Calcium Signaling Modulation

NAADP is recognized as one of the most potent endogenous calcium-releasing compounds. researchgate.netnih.gov It mobilizes calcium from acidic organelles, such as endosomes and lysosomes, by targeting specific channels, including the two-pore channels (TPCs). researchgate.netnih.gov This is distinct from IP3 and cADPR, which primarily act on the endoplasmic reticulum. nih.govresearchgate.net

The release of calcium initiated by NAADP can have complex spatiotemporal patterns, including long-lasting calcium oscillations. nih.gov This initial calcium release can also trigger further calcium release from other stores through a process known as calcium-induced calcium release, often involving ryanodine (B192298) receptors (RyRs). In T-lymphocytes, NAADP acts as a very early second messenger upon T-cell receptor engagement, initiating rapid calcium signals. frontiersin.org cADPR, on the other hand, is more involved in sustaining these calcium signals. frontiersin.org

The table below outlines key features of calcium signaling by NADP+ derivatives.

| Second Messenger | Precursor | Primary Target Channel/Store | Cellular Role | Reference |

| NAADP | NADP+ | Two-Pore Channels (Endo-lysosomes) | Potent initiation of Ca2+ release, Ca2+ oscillations | nih.govresearchgate.netnih.gov |

| cADPRP | NADP+ | Intracellular Ca2+ Stores | Induction of Ca2+ release, potential link to oxidative stress | researchgate.net |

| cADPR | NAD+ | Ryanodine Receptors (ER) | Sustained Ca2+ release, modulation of Ca2+-induced Ca2+ release | nih.govresearchgate.netfrontiersin.org |

Interaction with Hypoxia-Inducible Factor Pathways

Hypoxia-inducible factors (HIFs) are transcription factors that play a central role in the cellular response to low oxygen levels (hypoxia). embopress.org The stability and activity of HIFs are tightly regulated, and emerging evidence points to an interaction with NADP-related pathways.

The production of reactive oxygen species (ROS) by NADPH oxidases has been shown to stabilize HIF-1α, the oxygen-regulated subunit of HIF-1, even under non-hypoxic conditions. pnas.org For instance, hyperthermia treatment in cancer cells can increase the transcription of NOX1, leading to ROS production, which in turn stabilizes HIF-1α via the ERK pathway. pnas.org This suggests that the NADP+/NADPH ratio, by influencing NOX activity, can impact HIF-1 signaling. pnas.org

Furthermore, HIF-1 itself can influence NADP metabolism. HIF-1 promotes a metabolic shift towards glycolysis, which can indirectly affect the pentose phosphate pathway, a major source of NADPH. The relationship is complex, as HIF-1 can also regulate genes involved in both oxygen delivery and consumption, processes that are metabolically demanding and intertwined with the cellular redox state. embopress.orgpnas.org The interplay between HIF pathways and NADP metabolism is a critical area of research for understanding cellular adaptation to both physiological and pathological hypoxia, such as in ischemic diseases and cancer. nih.gov

NADP in Immune System Regulation

The NADP(H) system is a critical modulator of both innate and adaptive immunity in animals and plants. It provides the reducing power for enzymatic systems that generate reactive oxygen species (ROS) to combat pathogens and acts as a signaling molecule in immune pathways. wikipedia.orgnih.gov

NADP, primarily in its reduced form, NADPH, is central to the function of macrophages, key cells in the innate immune system. frontiersin.org Macrophage activation is a key event in the immune response, and the metabolic state of the macrophage, heavily influenced by the NADP/NADPH ratio, dictates its functional polarization into pro-inflammatory (M1) or anti-inflammatory (M2) phenotypes. bmbreports.orgfrontiersin.org

Pro-inflammatory M1 macrophages, which are activated by stimuli like lipopolysaccharides (LPS), rely on NADPH to fuel the "respiratory burst," a rapid release of ROS used to destroy pathogens. wikipedia.orgfrontiersin.org This process is catalyzed by the NADPH oxidase (NOX) enzyme complex, which transfers an electron from NADPH to molecular oxygen to generate superoxide (B77818) anion and other downstream ROS. wikipedia.orgnih.gov These ROS not only have direct microbicidal activity but also act as second messengers, activating inflammatory signaling pathways like NF-κB and MAP kinase. frontiersin.orgnih.gov

The high demand for NADPH during the inflammatory response can lead to its significant depletion in activated myeloid cells like macrophages and dendritic cells. frontiersin.orgnih.gov To counteract this, cells upregulate NADPH-generating pathways, most notably the pentose phosphate pathway (PPP). bmbreports.orgfrontiersin.orgnih.gov The activity of the oxidative PPP is a prominent feature of M1 macrophages, highlighting the critical need for NADPH to sustain their pro-inflammatory functions. frontiersin.org

Beyond ROS production, NADPH-dependent processes are crucial for other aspects of the inflammatory response. For instance, the de novo synthesis of lipids, an anabolic process requiring NADPH, is necessary for producing inflammatory mediators like prostaglandins (B1171923) and for the expansion of the endoplasmic reticulum and Golgi networks to support the secretion of pro-inflammatory cytokines. frontiersin.orgnih.gov

The regulation of the inflammatory response is a delicate balance. NADPH oxidase not only initiates inflammatory signals but also contributes to the resolution of inflammation. nih.gov ROIs generated by the oxidase can inactivate pro-inflammatory chemotactic factors, and the enzyme complex plays a role in regulating neutrophil apoptosis and clearance, which is essential for preventing excessive tissue damage from prolonged inflammation. nih.gov

Table 1: Role of NADPH in Macrophage Inflammatory Response

| Function | Key Enzyme/Process | Role of NADPH | Consequence | Citations |

|---|---|---|---|---|

| Pathogen Killing | NADPH Oxidase (NOX2) | Serves as the electron donor | Production of microbicidal Reactive Oxygen Species (ROS) | wikipedia.orgnih.govfrontiersin.org |

| Inflammatory Signaling | ROS Production | Initiates ROS-dependent signaling | Activation of NF-κB and MAP kinase pathways | frontiersin.orgnih.gov |

| Biosynthesis | Pentose Phosphate Pathway (PPP) | Regenerates NADPH | Supports synthesis of fatty acids and inflammatory mediators (e.g., prostaglandins) | frontiersin.orgfrontiersin.orgnih.gov |

Similar to its role in mammalian immunity, NADP is a key player in the plant immune system. bspp.org.uk The production of ROS is a hallmark of plant defense, often occurring in a rapid burst upon pathogen recognition. This oxidative burst is primarily mediated by membrane-bound NADPH oxidases, known as Respiratory Burst Oxidase Homologs (RBOHs). bspp.org.uk

Plants can recognize pathogen-associated molecular patterns (PAMPs), which triggers PAMP-triggered immunity (PTI). A key response in PTI is the RBOHD-mediated ROS burst, which requires NADPH as a substrate. bspp.org.uk Furthermore, NAD(P) itself can act as a Damage-Associated Molecular Pattern (DAMP), where its release into the extracellular space can trigger immune responses. bspp.org.uk

Research in Arabidopsis thaliana has shown that the application of extracellular NADP can induce defense signaling. tandfonline.comnih.gov Specifically, exogenous NADP activates the salicylic (B10762653) acid (SA) signaling pathway, a crucial pathway for defense against biotrophic and hemi-biotrophic pathogens, while not affecting the jasmonic acid/ethylene (JA/ET) pathway, which is typically associated with defense against necrotrophic pathogens and insects. tandfonline.comnih.gov This suggests a specific role for extracellular NADP in activating distinct defense pathways in plants. tandfonline.com

The importance of NADP homeostasis in plant immunity is further underscored by the fact that some plant pathogens have evolved effectors that can manipulate the host's NAD(P) pools to suppress defense responses. bspp.org.ukresearchgate.net

Table 2: NADP's Function in Plant Defense Mechanisms

| Defense Mechanism | Role of NADP/NADPH | Key Components | Outcome | Citations |

|---|---|---|---|---|

| Oxidative Burst | Substrate for NADPH Oxidase | Respiratory Burst Oxidase Homologs (RBOHs) | Production of ROS to kill pathogens and for signaling | bspp.org.uk |

| Damage Signaling | Acts as a Damage-Associated Molecular Pattern (DAMP) | Extracellular NADP | Activation of immune responses | bspp.org.uk |

NADP in Cellular Growth, Proliferation, and Survival

The balance between the oxidized (NADP+) and reduced (NADPH) forms is a critical determinant of cell fate, influencing growth, proliferation, and survival. glpbio.comcaymanchem.com NADPH provides the necessary reducing power for the biosynthesis of macromolecules like fatty acids, nucleic acids, and steroids, which are fundamental for cell growth and proliferation. wikipedia.orgnih.gov

The mitochondrial pool of NADP(H) has been shown to be particularly important for supporting cell proliferation. bohrium.com One of its key functions is to support the de novo synthesis of the amino acid proline, a critical component of proteins, thereby sustaining cellular protein synthesis required for growth. bohrium.com

Conversely, disruptions in NADP metabolism can halt cell proliferation. At high concentrations, NADP can impair folate metabolism and nucleotide biosynthesis, forcing cells to cease proliferation and prioritize survival. medchemexpress.com This highlights a checkpoint mechanism linking NADP availability to cell cycle progression. The importance of NADP synthesis for proliferation is particularly evident in cancer biology, where NADK-mediated de novo NADP(H) synthesis has been identified as a metabolic adaptation essential for breast cancer metastasis. medchemexpress.com

Beyond its role in biosynthesis, the NADP(H) system is a cornerstone of cellular antioxidant defense. wikipedia.org NADPH is the primary electron donor for the glutathione and thioredoxin systems, which detoxify ROS and protect cells from oxidative damage. ahajournals.org This protective function is crucial for cell survival, especially under conditions of oxidative stress. spandidos-publications.com Cells with lower levels of NAD(H) and by extension NADP(H) are more sensitive to oxidative stress-induced cell death. spandidos-publications.com

The regulation of cell survival and death is also influenced by NAD+-dependent enzymes, and since NAD+ is the precursor for NADP+, these processes are interconnected. wikipedia.orgahajournals.org For instance, extensive DNA damage can lead to the hyperactivation of the NAD+-consuming enzyme PARP-1, leading to NAD+ depletion, which in turn impacts the cell's ability to produce both ATP and NADPH, ultimately triggering cell death. ahajournals.orgresearchgate.net

Non-Canonical Functions of NADP

Beyond its canonical role as a redox coenzyme in metabolic pathways, NADP(H) exhibits several non-canonical functions, acting as a signaling molecule and a direct regulator of protein function. glpbio.comcaymanchem.com

One of the most well-defined non-canonical roles is the direct regulation of ion channels. Research has shown that NADP+ can bind to the β-subunits of voltage-gated potassium (Kv) channels, directly activating ion transport. glpbio.comcaymanchem.com In contrast, its reduced counterpart, NADPH, stabilizes the inactivation of these channels. glpbio.comcaymanchem.com This demonstrates a direct allosteric regulatory role for the NADP+/NADPH couple in controlling cellular electrical activity, independent of any enzymatic reaction.

NADP also serves as a precursor for second messengers. In a process driven by the cytokine Interleukin-8 (IL-8), the enzyme CD38 can utilize NADP+ to generate nicotinic acid adenine dinucleotide phosphate (NAADP). medchemexpress.com NAADP is a potent intracellular calcium (Ca2+)-mobilizing agent, and this pathway has been shown to be important for influencing cell migration. medchemexpress.com

Furthermore, extracellular NADP has emerged as a significant signaling molecule, or "purinergic" signal, in both mammalian and plant cells. tandfonline.comnih.gov When released into the extracellular space, often in response to cellular stress or damage, NADP can act on cell surface receptors to trigger intracellular signaling cascades. tandfonline.comnih.gov In mammals, it can activate purinoceptors, while in plants, it activates specific immune signaling pathways. tandfonline.comnih.gov This function as an extracellular alarm signal is a clear departure from its intracellular metabolic duties. The discovery of these non-canonical functions reveals that multifaceted enzymes and cofactors can directly link cellular metabolism to gene transcription, signal transduction, and other diverse physiological processes to maintain homeostasis. nih.gov

NADP Metabolism in Prokaryotes

Bacterial Systems

In bacteria, the synthesis of NADP is primarily catalyzed by the enzyme NAD kinase, which phosphorylates NAD. nih.govnih.gov This conversion is a critical step, as the deletion of the gene encoding NAD kinase can be lethal in many bacteria. tandfonline.com Bacteria employ several pathways to generate the reducing power in the form of NADPH. The oxidative pentose phosphate pathway is a major contributor, featuring enzymes like glucose-6-phosphate dehydrogenase and 6-phosphogluconate dehydrogenase. researchgate.netfrontiersin.org

Other significant NADPH-producing enzymes in bacteria include: wikipedia.org

Isocitrate dehydrogenase: This enzyme is selective for NADP+ in many bacteria. researchgate.netwikipedia.org

Malic enzyme: This enzyme catalyzes the conversion of malate to pyruvate, producing NADPH. researchgate.net

NADP-dependent glyceraldehyde-3-phosphate dehydrogenase: This enzyme provides an alternative route for NADPH generation, bypassing some steps of glycolysis. researchgate.net

Aldehyde dehydrogenases (ALDHs): Many ALDHs are NADP+-dependent and contribute to NADPH levels. nih.gov

Nicotinamide nucleotide transhydrogenase (NNT): Found in the membranes of some bacteria, NNT facilitates the transfer of a hydride ion from NADH to NADP+, generating NADPH. tandfonline.comwikipedia.org

Adaptive evolution experiments in Escherichia coli have shown that some NAD-dependent enzymes, such as malic enzyme (MaeA) and lipoamide (B1675559) dehydrogenase (Lpd), can evolve to utilize NADP+, highlighting the metabolic flexibility of bacteria. biorxiv.org

Archaeal Systems

Similar to bacteria, archaea possess NAD kinase for the synthesis of NADP+. nih.gov They also utilize various dehydrogenases to generate NADPH. For instance, a thermostable NADP-dependent aldehyde dehydrogenase has been characterized in the archaeon Pyrobaculum sp.1860, which catalyzes the irreversible oxidation of short aliphatic aldehydes. nih.gov Some archaea, like certain prokaryotes, have a non-phosphorylating glyceraldehyde-3-phosphate dehydrogenase (GAPN) that directly converts glyceraldehyde-3-phosphate to 3-phosphoglycerate (B1209933) while reducing NADP+ to NADPH. researchgate.net

Cyanobacterial Systems

Cyanobacteria, being photosynthetic prokaryotes, have a unique NADP metabolism closely linked to photosynthesis. NADP+ serves as the terminal electron acceptor in the linear electron transport chain of photosynthesis, where it is reduced to NADPH. nih.govnih.gov This NADPH is then primarily utilized in the Calvin cycle for carbon dioxide assimilation. researchgate.net

In addition to photosynthesis, the oxidative pentose phosphate pathway is another significant source of NADPH in cyanobacteria. nih.gov Key enzymes involved in maintaining the NAD(P)H pool include NAD(P)H dehydrogenases and NAD kinase. nih.gov The regulation of the NADP+/NADPH ratio is critical for balancing photosynthesis and respiration, which share common components in the thylakoid membrane. nih.gov Studies in Synechocystis sp. PCC 6803 have revealed that not all of the cellular NADP(H) pool is immediately responsive to light-dark transitions, suggesting the presence of distinct, less active pools. nih.govresearchgate.net The regulation of gene expression related to the CO2-concentrating mechanism in some cyanobacteria is influenced by the intracellular levels of NADP+. plos.org

NADP Metabolism in Eukaryotes

In eukaryotic cells, NADP metabolism is compartmentalized, with distinct pathways operating in the cytosol, mitochondria, and, in the case of plants, chloroplasts. nih.govmit.edu This separation allows for the independent regulation of anabolic and catabolic processes. researchgate.net

Fungi (e.g., Yeast)

The budding yeast Saccharomyces cerevisiae is a well-studied model for eukaryotic NADP metabolism. nih.gov The primary source of NADPH in yeast during fermentative growth on glucose is the pentose phosphate pathway, involving enzymes like glucose-6-phosphate dehydrogenase (Zwf1p) and 6-phosphogluconate dehydrogenases (Gnd1p and Gnd2p). mdpi.com Aldehyde dehydrogenase 6 (Ald6p) also contributes to NADPH production. mdpi.com

In oleaginous fungi like Mortierella alpina, which accumulate high levels of lipids, NADP-dependent isocitrate dehydrogenases (IDHs) play a crucial role in providing the NADPH required for fatty acid synthesis. frontiersin.org Overexpression of these enzymes has been shown to increase intracellular NADPH content and lipid accumulation. frontiersin.org Yeast cells maintain a balance of NAD(P)H through various mechanisms, and impairments in NADPH generation can trigger alternative production pathways to maintain redox homeostasis. mdpi.com

Mammalian Systems

In mammals, NADP metabolism is vital for a wide range of physiological processes, including biosynthesis, antioxidant defense, and immune responses. researchgate.net The generation of NADPH occurs in both the cytosol and mitochondria. mit.edu

Key pathways and enzymes for NADPH production in mammals include:

Pentose Phosphate Pathway: This is a major source of cytosolic NADPH.

NADP-linked malic enzyme: This enzyme is important for generating NADPH in the cytosol. tandfonline.com

NADP-linked isocitrate dehydrogenase (IDH): Both cytosolic and mitochondrial isoforms of IDH contribute to the NADPH pool. The mitochondrial enzyme is particularly active in the brain. tandfonline.comwikipedia.org

Aldehyde dehydrogenases (ALDHs): Certain ALDHs are involved in maintaining the cellular NADPH pool. tandfonline.com

Nicotinamide nucleotide transhydrogenase (NNT): Located in the inner mitochondrial membrane, NNT utilizes the proton-motive force to produce NADPH from NADH. tandfonline.comwikipedia.org

Mitochondrial folate cycle: This has been identified as a significant contributor to NADPH generation in the mitochondria of some cancer cells. wikipedia.org

The synthesis of NADP+ from NAD+ is catalyzed by NAD kinase. researchgate.net Mammalian cells have mechanisms to control the compartmentalized pools of NADP(H), which is crucial for processes like redox homeostasis and reductive biosynthesis. mit.edu

Table of Key Enzymes in NADP Metabolism

| Enzyme | Function | Biological System(s) |

|---|---|---|

| NAD kinase | Phosphorylates NAD+ to form NADP+ | Prokaryotes, Eukaryotes nih.govnih.govresearchgate.net |

| Glucose-6-phosphate dehydrogenase | Generates NADPH in the pentose phosphate pathway | Bacteria, Fungi, Mammals researchgate.netfrontiersin.orgmdpi.com |

| 6-phosphogluconate dehydrogenase | Generates NADPH in the pentose phosphate pathway | Bacteria, Fungi, Mammals researchgate.netfrontiersin.orgmdpi.com |

| Isocitrate dehydrogenase (NADP-dependent) | Generates NADPH from isocitrate | Bacteria, Fungi, Mammals researchgate.netwikipedia.orgfrontiersin.org |

| Malic enzyme (NADP-dependent) | Generates NADPH from malate | Bacteria, Mammals tandfonline.comresearchgate.net |

| Aldehyde dehydrogenase (NADP-dependent) | Oxidizes aldehydes, producing NADPH | Bacteria, Mammals tandfonline.comnih.gov |

| Nicotinamide nucleotide transhydrogenase | Transfers hydride from NADH to NADP+ | Bacteria, Mammals tandfonline.comwikipedia.org |

| Ferredoxin-NADP+ reductase | Reduces NADP+ to NADPH in photosynthesis | Cyanobacteria biorxiv.org |

Table of Mentioned Chemical Compounds

| Compound Name |

|---|

| 2-hydroxyglutarate |

| 3-phosphoglycerate |

| 6-phosphogluconate dehydrogenase |

| Aldehyde dehydrogenase |

| Aldehyde dehydrogenase 6 |

| Aspartate |

| Carbon dioxide |

| Dihydroxyacetone phosphate |

| Ferredoxin-NADP+ reductase |

| Glucose |

| Glucose-6-phosphate |

| Glucose-6-phosphate dehydrogenase |

| Glutamate |

| Glyceraldehyde-3-phosphate |

| Glyceraldehyde-3-phosphate dehydrogenase |

| Glycine |

| Iminosuccinic acid |

| Isocitrate |

| Isocitrate dehydrogenase |

| Lipoamide dehydrogenase |

| Malate |

| Malic enzyme |

| NAD |

| NAD kinase |

| NAD(P)H dehydrogenase |

| NADH |

| NADP |

| NADPH |

| Nicotinamide |

| Nicotinamide adenine dinucleotide |

| Nicotinamide adenine dinucleotide phosphate |

| Nicotinamide mononucleotide |

| Nicotinamide nucleotide transhydrogenase |

| Nicotinic acid |

| Nicotinic acid mononucleotide |

| Phosphoglycerate kinase |

| Pyruvate |

| Quinolinic acid |

| Ribulose-5-phosphate |

| Serine |

Plant Systems

In plants, the NADP+/NADPH redox couple is indispensable, linking energy metabolism with anabolic pathways and responses to environmental cues. frontiersin.org While the major source of NADPH in non-photosynthetic organisms is the pentose phosphate pathway, in plants, photosynthesis is the primary generator of this critical reductant. wikipedia.org The balance and availability of the NADP(H) pool are crucial for everything from carbon fixation to defense against stress. frontiersin.orgfrontiersin.org

Primary Metabolism (e.g., Photosynthesis, Calvin Cycle, Carbon Assimilation)

Primary metabolism comprises the essential chemical reactions for plant growth, development, and reproduction. NADPH is a key player, providing the reducing power for the synthesis of primary metabolites. frontiersin.org

In the light-dependent reactions of photosynthesis, which occur in the thylakoid membranes of chloroplasts, light energy drives the splitting of water molecules, releasing electrons. pearson.com These electrons are passed along an electron transport chain and ultimately reach NADP+, which acts as the final electron acceptor. pearson.comnih.gov The enzyme Ferredoxin-NADP+ reductase (FNR) catalyzes the reduction of NADP+ to NADPH. wikipedia.orgfrontiersin.org

This newly formed NADPH, along with ATP also produced during the light reactions, provides the necessary energy and reducing power for the Calvin-Benson Cycle (CBC). pearson.comnih.gov In the CBC, NADPH is consumed to reduce 1,3-bisphosphoglycerate to glyceraldehyde 3-phosphate, a key step in carbon assimilation where inorganic carbon dioxide is converted into organic molecules like glucose. wikipedia.orgpearson.com Thus, the continuous cycling between NADP+ and NADPH links the energy-capturing light reactions to the carbon-fixing anabolic reactions. nih.gov

Table 1: Key NADPH-Dependent Enzymes in Plant Primary Metabolism

| Enzyme | Pathway | Reaction Catalyzed | Cellular Location |

| Ferredoxin-NADP+ Reductase (FNR) | Photosynthesis (Light Reactions) | Ferredoxin (reduced) + NADP+ → Ferredoxin (oxidized) + NADPH | Chloroplast (Thylakoid) |

| Glyceraldehyde-3-Phosphate Dehydrogenase (NADP-dependent) | Photosynthesis (Calvin Cycle) | 1,3-bisphosphoglycerate + NADPH → Glyceraldehyde-3-phosphate + NADP+ + Pi | Chloroplast (Stroma) |

| NADP-Malic Enzyme (NADP-ME) | C4 Carbon Fixation / Malate Valve | Malate + NADP+ → Pyruvate + CO2 + NADPH | Chloroplast (Stroma) / Cytosol |

| Glucose-6-Phosphate Dehydrogenase (G6PDH) | Pentose Phosphate Pathway | Glucose-6-phosphate + NADP+ → 6-phosphoglucono-δ-lactone + NADPH | Cytosol / Plastid |

| 6-Phosphogluconate Dehydrogenase (6PGDH) | Pentose Phosphate Pathway | 6-phosphogluconate + NADP+ → Ribulose-5-phosphate + CO2 + NADPH | Cytosol / Plastid |

Secondary Metabolism

Plant secondary metabolites are a diverse group of organic compounds that are not directly involved in the primary functions of growth, photosynthesis, or reproduction, but are crucial for defense, attraction, and interaction with the environment. mdpi.commdpi.com The biosynthesis of many of these compounds is highly energy-dependent and requires significant reducing power, often supplied by NADPH. researchgate.net

NADPH is a critical cofactor for cytochrome P450 monooxygenases (CYPs), one of the largest families of enzymes in plants. researchgate.net These enzymes, in conjunction with NADPH-dependent cytochrome P450 reductases (CPRs), are involved in the synthesis and modification of a vast array of secondary metabolites, including:

Phenylpropanoids: This class includes lignin, flavonoids, and isoflavonoids. NADPH-dependent enzymes are key to hydroxylation and other modification steps in their biosynthetic pathways. researchgate.net

Terpenoids: As the largest class of secondary metabolites, terpenoids (e.g., menthol, artemisinin) are synthesized from simple precursors. oup.com Multiple steps in their biosynthetic pathways, particularly those involving functionalization reactions, are catalyzed by NADPH-dependent enzymes. oup.com

Alkaloids: Many alkaloids, which are nitrogen-containing compounds with potent biological activities, require NADPH for reductive steps in their complex biosynthetic pathways. mdpi.com

Shikimate Pathway: This pathway produces aromatic amino acids, which are precursors to a wide range of secondary metabolites. mdpi.commdpi.com The enzyme shikimate dehydrogenase uses NADPH to catalyze the reversible reduction of 3-dehydroshikimate to shikimate. mdpi.commdpi.com

Table 2: Examples of NADPH's Role in Plant Secondary Metabolism

| Metabolite Class | Key Enzyme Type | Role of NADPH | Example Products |

| Phenylpropanoids | Cytochrome P450 Monooxygenases (CYPs) | Provides electrons for hydroxylation and other functional group modifications. researchgate.net | Lignin, Flavonoids |

| Terpenoids | Terpene Synthases, CYPs | Used in reduction and functionalization reactions to create diverse structures. oup.com | Menthol, Artemisinin, Taxol |

| Alkaloids | Reductases, CYPs | Acts as a reductant in various biosynthetic steps. mdpi.com | Nicotine, Morphine |

| Stilbenoids | Reductases | Involved in NADP(NADPH)-dependent reduction reactions. oup.com | Resveratrol |

Stress Response Mechanisms

Plants, being sessile, have developed sophisticated mechanisms to cope with both biotic (e.g., pathogens) and abiotic (e.g., drought, salinity, high light) stresses. The NADP/NADPH pool is at the heart of these responses, playing a dual role in both signaling and detoxification. frontiersin.orgmdpi.com

A primary response to many stresses is the rapid generation of reactive oxygen species (ROS), such as superoxide and hydrogen peroxide. nih.gov While damaging at high concentrations, ROS at low levels function as critical signaling molecules. nih.gov Plasma membrane-bound NADPH oxidases, also known as Respiratory Burst Oxidase Homologs (RBOHs), are key enzymatic sources of this signaling ROS. mdpi.comfrontiersin.org RBOHs transfer an electron from cytosolic NADPH to molecular oxygen to produce superoxide in the apoplast, initiating signaling cascades that regulate processes like stomatal closure, root growth, and defense against pathogens. mdpi.comnih.gov

Conversely, to prevent cellular damage from excessive ROS accumulation (oxidative stress), plants employ a robust antioxidant system, which is heavily reliant on NADPH. frontiersin.org

Glutathione-Ascorbate Cycle: NADPH is the electron donor for glutathione reductase (GR), an enzyme that regenerates the antioxidant glutathione (GSH) from its oxidized state (GSSG). medchemexpress.comfrontiersin.org GSH is essential for detoxifying ROS and other toxic compounds.

Thioredoxin System: NADPH-dependent thioredoxin reductases (NTRs) use NADPH to reduce thioredoxins (Trx). nih.govresearchgate.net Reduced thioredoxins, in turn, reduce and activate peroxiredoxins (Prx), which are enzymes that detoxify peroxides. nih.gov This system is vital for protecting plants against oxidative and drought stresses. nih.govresearchgate.net

Table 3: NADPH's Dual Roles in Plant Stress Response

| Process | Key Enzyme(s) | Function of NADPH | Outcome |

| ROS Signaling | NADPH Oxidase (RBOH) | Donates an electron to O2 to produce superoxide (O2•−), a signaling molecule. nih.govfrontiersin.org | Activation of defense pathways, stomatal closure, growth modulation. nih.gov |

| ROS Detoxification | Glutathione Reductase (GR) | Provides reducing power to regenerate the antioxidant glutathione (GSH) from GSSG. frontiersin.org | Neutralization of ROS, protection against oxidative damage. medchemexpress.com |

| ROS Detoxification | NADPH-Dependent Thioredoxin Reductase (NTR) | Provides reducing power to regenerate thioredoxins, which in turn reduce peroxiredoxins for peroxide detoxification. nih.gov | Protection against oxidative and drought stresses. researchgate.net |

| Detoxification | Aldo-Keto Reductases (AKRs), Aldehyde Reductases (ADRs) | Reduces reactive carbonyls produced during lipid peroxidation. nih.gov | Detoxification of harmful aldehydes and ketones. nih.gov |

Photorespiration

Photorespiration is a metabolic pathway that occurs in photosynthetic organisms when the enzyme RuBisCO oxygenates its substrate, ribulose-1,5-bisphosphate (RuBP), instead of carboxylating it. nih.gov This process is often considered wasteful as it releases previously fixed CO2 and consumes energy. nih.gov

While the core photorespiratory cycle primarily generates and consumes NADH, it is intricately linked with the cellular NADPH pool. wikipedia.orgoup.com Under conditions that favor photorespiration (high light, high temperature, low CO2), the Calvin Cycle slows down, leading to a decrease in the consumption of NADPH produced during the light reactions. frontiersin.org This can lead to an over-reduction of the photosynthetic electron transport chain and the production of damaging ROS.

Photorespiration acts as a crucial "safety valve" by consuming ATP and reducing power, thereby regenerating NADP+ and ADP, the electron and phosphate acceptors for the light reactions. wikipedia.orgusp.br This helps to dissipate excess excitation energy and protect the photosynthetic apparatus from photodamage. wikipedia.org The photorespiratory pathway also interacts with other metabolic pathways through malate-oxaloacetate shuttles, which help balance the NADH and NADPH redox states across different cellular compartments, including the chloroplast, mitochondria, peroxisome, and cytosol. oup.com While no direct, major consumptive step for NADPH exists within the main photorespiratory cycle itself, its operation is essential for maintaining the redox homeostasis of the entire cell, including the NADP+/NADPH ratio, during photosynthetic stress. usp.br

Analytical Techniques for Nadp Research

The accurate measurement of NADP+ and NADPH levels is crucial for understanding cellular metabolism and redox state. boku.ac.at Various analytical techniques have been developed for this purpose:

Enzymatic Assays: These methods often use a cycling reaction where NADP+ is reduced to NADPH, which then reacts with a substrate to produce a colored or fluorescent product. boku.ac.atclinisciences.com These assays can be highly sensitive and specific. clinisciences.com

High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate NADP+ and NADPH, which are then detected by a UV detector. creative-proteomics.com This method allows for the direct quantification of both forms of the coenzyme. creative-proteomics.com

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS offers high selectivity and sensitivity for the analysis of NADP(H). nih.gov This technique is particularly useful for complex biological samples and can be part of broader metabolomics studies. nih.gov

Genetically Encoded Fluorescent Biosensors: These are powerful tools for visualizing the dynamics of NAD(H) and NADP(H) in living cells and organisms in real-time. nih.govnih.gov They provide high spatiotemporal resolution, allowing researchers to monitor metabolic changes as they happen. nih.gov

Research Applications

NADP Biosynthesis Pathways

The synthesis of NADP+ is a critical process that ensures a sufficient supply for its various biological roles, primarily as a reducing agent in the form of NADPH for anabolic reactions and antioxidant defense.

NAD Kinase-Dependent Synthesis of NADP+

The sole pathway for the de novo synthesis of NADP+ is catalyzed by the enzyme NAD kinase (NADK). oup.comtandfonline.com This enzyme facilitates the phosphorylation of Nicotinamide (B372718) Adenine (B156593) Dinucleotide (NAD+) at the 2'-hydroxyl group of the adenosine (B11128) ribose moiety, using a phosphoryl donor, most commonly ATP. oup.comnih.govjst.go.jp This reaction is the only known route for NADP+ biosynthesis in all forms of life, highlighting the central role of NADK in regulating the cellular pools of NADP(H). oup.comtandfonline.com

The expression and activity of NADK are subject to regulation, ensuring that NADP+ synthesis aligns with cellular demand. nih.gov Studies have shown that the activity of NAD kinase can be influenced by factors such as calcium and calmodulin, indicating a sophisticated control mechanism. nih.govnih.gov For instance, in some organisms, calmodulin can directly activate NADK in response to calcium signals. nih.gov Furthermore, the catalytic activity of NADK can be inhibited by its own N-terminal domain, with this inhibition being relieved by phosphorylation through kinases like Akt. bohrium.com

The significance of this pathway is underscored by the fact that changes in NADK expression directly impact the cellular concentration of NADPH. tandfonline.comunits.it Increased expression of human NADK has been shown to lead to a substantial increase in the NADPH pool, which is crucial for reductive biosynthesis and antioxidant systems. tandfonline.comunits.it

Table 1: Key Features of NAD Kinase-Dependent NADP+ Synthesis

| Feature | Description | Key References |

| Enzyme | NAD kinase (NADK) | oup.com, tandfonline.com |

| Substrate | Nicotinamide Adenine Dinucleotide (NAD+) | nih.gov, jst.go.jp |

| Phosphoryl Donor | Primarily ATP | nih.gov, oup.com |

| Product | Nicotinamide Adenine Dinucleotide Phosphate (B84403) (NADP+) | jst.go.jp |

| Significance | The only pathway for de novo NADP+ biosynthesis. | oup.com |

| Regulation | Calcium, calmodulin, Akt-mediated phosphorylation. | nih.gov, nih.gov, bohrium.com |

Interplay with Nicotinamide Adenine Dinucleotide (NAD+) Biosynthesis Pathways

The synthesis of NADP+ is intrinsically linked to the biosynthesis of its precursor, NAD+. Cells utilize three primary pathways to synthesize NAD+: the de novo synthesis pathway, the salvage pathway, and the Preiss-Handler pathway. stanford.eduwikipedia.org These pathways ensure a steady supply of NAD+ to be used for various cellular processes, including its conversion to NADP+.

The de novo synthesis of NAD+ begins with the essential amino acid L-tryptophan. qualialife.comnih.gov This multi-step enzymatic process, also known as the kynurenine (B1673888) pathway, ultimately leads to the formation of quinolinic acid. nih.govwikipathways.org Quinolinic acid is then converted to nicotinic acid mononucleotide (NaMN), a key intermediate that also features in the Preiss-Handler pathway. qualialife.comwikipathways.org The de novo pathway is particularly active in the liver. wikipedia.org A critical enzyme in this pathway is α-amino-β-carboxymuconate-ε-semialdehyde decarboxylase (ACMSD), which acts as a checkpoint by limiting the amount of a precursor that can spontaneously form quinolinic acid. nih.gov

The salvage pathway is the primary source of NAD+ in most mammalian tissues. wikipedia.orgresearchgate.net This pathway recycles nicotinamide (NAM), a byproduct of NAD+-consuming enzymatic reactions, such as those involving sirtuins and PARPs. wikipathways.orgresearchgate.net The rate-limiting step in the salvage pathway is catalyzed by nicotinamide phosphoribosyltransferase (NAMPT), which converts nicotinamide to nicotinamide mononucleotide (NMN). stanford.eduresearchgate.net NMN is then adenylated by NMN adenylyltransferases (NMNATs) to form NAD+. wikipathways.orgresearchgate.net This pathway is crucial for maintaining cellular NAD+ levels, and its efficiency is vital for cellular health. frontiersin.orgnih.gov

Discovered by Jack Preiss and Philip Handler, this pathway utilizes nicotinic acid (NA), also known as niacin (a form of vitamin B3), to produce NAD+. researchgate.netqualialife.com The initial step involves the conversion of NA to nicotinic acid mononucleotide (NaMN) by the enzyme nicotinic acid phosphoribosyltransferase (NaPRT). qualialife.com NaMN is then converted to nicotinic acid-adenine dinucleotide (NaAD) by NMNAT enzymes. qualialife.com In the final step, NAD+ synthase (NADS) amidates NaAD to form NAD+. qualialife.com This pathway provides a route for dietary niacin to be incorporated into the cellular NAD+ pool. qualialife.comresearchgate.net

Table 2: Overview of NAD+ Biosynthesis Pathways

| Pathway | Starting Precursor | Key Enzymes | Final Product (leading to NADP+) | Key References |

| De Novo Synthesis | L-tryptophan | Tryptophan 2,3-dioxygenase, ACMSD | NAD+ | qualialife.com, nih.gov |

| Salvage Pathway | Nicotinamide (NAM) | NAMPT, NMNATs | NAD+ | stanford.edu, researchgate.net, frontiersin.org |

| Preiss-Handler Pathway | Nicotinic Acid (NA) | NaPRT, NMNATs, NADS | NAD+ | qualialife.com, researchgate.net, researchgate.net |

NADP Catabolism and Degradation

The breakdown of NADP and its reduced form, NADPH, is essential for maintaining cellular homeostasis. ontosight.ai This catabolic process ensures that the levels of these crucial coenzymes are tightly regulated. ontosight.ai The degradation of NADP+ involves several enzymatic activities.

The catabolism of NADP+ can proceed through hydrolysis, where the molecule is broken down into smaller components. ontosight.ai One identified step is the removal of the 2'-phosphate group from NADP+ by an enzyme known as NADP phosphatase (NADPase), which converts NADP+ back to NAD+. tandfonline.comunits.it While this enzymatic activity has been observed in various organisms, the specific protein and corresponding gene have not been fully identified in all species. tandfonline.comunits.it

Further degradation can involve the cleavage of the pyrophosphate bond, leading to the formation of nicotinamide mononucleotide (NMN) and adenosine monophosphate (AMP), or the glycosidic bond, releasing nicotinamide. In some microorganisms, the degradation of NAD has been shown to be a sequential process involving alkaline phosphatase activity to remove phosphate groups, followed by the action of aminohydrolases and glycohydrolases. nih.gov This results in the formation of nicotinamide riboside, adenosine, and subsequently inosine (B1671953) and nicotinamide. nih.gov While degradation products of NADPH are not well-documented, the catabolism of the oxidized form, NADP+, is a recognized cellular process. tandfonline.comunits.it

NADP+ Phosphatase Activity

NADP+ phosphatase (NADPase) is a key enzyme in the catabolism of NADP+. It catalyzes the hydrolysis of the 2'-phosphate group from NADP+, converting it to NAD+. ebi.ac.ukontosight.ai This enzymatic activity is crucial for regulating the intracellular balance between the NAD and NADP pools. nih.gov

The reaction catalyzed by NADP+ phosphatase is as follows: NADP+ + H₂O → NAD+ + Phosphate ebi.ac.uk

Research has identified NADPase activity in various organisms. In the bacterium Arthrobacter sp., two cytosolic NADPase isozymes, NADPase I and II, have been purified and characterized. These enzymes are homodimers and exhibit optimal activity at a neutral pH range of 7-8. nih.gov While they show the highest specificity for NADP+ and NADPH, they can also dephosphorylate other molecules like AMP, ADP, and pyridoxal (B1214274) 5'-phosphate, albeit to a lesser extent. nih.gov The identification of these dedicated cytosolic NADPases in Arthrobacter underscores their importance in regulating the NAD+/NADP+ balance within the cytosol. nih.gov

In archaea, some inositol (B14025) monophosphatases have been found to exhibit significant NADP(H) phosphatase activity. nih.gov For instance, the MJ0109 protein from Methanococcus jannaschii and the AF2372 protein from Archaeoglobus fulgidus display kinetic efficiencies for NADP+ and NADPH that are comparable to their primary substrates. nih.gov This dual functionality suggests a potential evolutionary link and a physiological role for these enzymes in NADP(H) metabolism in these organisms. nih.gov

| Enzyme/Protein | Organism | Subcellular Location | Key Characteristics |

|---|---|---|---|

| NADPase I and II | Arthrobacter sp. | Cytosol | Homodimers, optimal pH 7-8, high specificity for NADP(H) nih.gov |

| MJ0109 | Methanococcus jannaschii (Archaea) | - | Inositol monophosphatase with NADP(H) phosphatase activity nih.gov |

| AF2372 | Archaeoglobus fulgidus (Archaea) | - | Inositol monophosphatase with NADP(H) phosphatase activity nih.gov |

Interconversion and Recycling of Pyridine (B92270) Nucleotides

The maintenance of cellular NAD+ and NADP+ pools is not solely dependent on de novo synthesis but also heavily relies on intricate recycling and interconversion pathways, collectively known as the pyridine nucleotide cycle. oup.comresearchgate.net These pathways allow the cell to salvage and reuse the core nicotinamide structure, ensuring a continuous supply of these essential coenzymes.

The biosynthesis of NADP+ itself is an interconversion, where NAD+ is phosphorylated by the enzyme NAD kinase, using ATP as the phosphate donor. caymanchem.comglpbio.com This is the primary route for NADP+ formation. wikipedia.org

The recycling pathways for NAD+, the precursor to NADP+, are crucial. In many organisms, including plants, nicotinamide released from NAD-consuming reactions is deamidated by nicotinamidase to form nicotinate (B505614). oup.com This nicotinate is then converted to nicotinate mononucleotide (NaMN) by nicotinate phosphoribosyltransferase (NaPRT). oup.com NaMN is a key intermediate that can also be produced through the de novo synthesis pathway from tryptophan or aspartic acid. oup.comwikipedia.org

From NaMN, two enzymatic steps lead to the formation of NAD+:

NaMN adenylyltransferase (NMNAT) catalyzes the adenylation of NaMN to produce nicotinate adenine dinucleotide (NaAD). tandfonline.com

NAD+ synthetase (NADS) then amidates NaAD to form NAD+. tandfonline.com

Another recycling route involves the direct conversion of nicotinamide mononucleotide (NMN) to NAD+ by NMNAT. tandfonline.com NMN can be generated from the breakdown of NAD+ by enzymes like NAD diphosphatases. tandfonline.com

These interconversion and recycling pathways are not uniformly distributed and can vary between species and even different cellular compartments. researchgate.netnih.gov For instance, in yeast mitochondria, both NAD kinase and NADP+ phosphatase activities have been identified, suggesting a localized mechanism for regulating the mitochondrial NAD/NADP balance. nih.gov

The intricate network of biosynthesis, catabolism, and recycling ensures that the cell can dynamically adjust the levels of NAD+ and NADP+ to meet metabolic demands and respond to environmental cues. ahajournals.orgfrontiersin.org

| Enzyme | Reaction Catalyzed | Pathway |

|---|---|---|

| NAD Kinase | NAD+ + ATP → NADP+ + ADP | NADP+ Biosynthesis caymanchem.comglpbio.com |

| Nicotinamidase | Nicotinamide + H₂O → Nicotinate + NH₃ | NAD+ Recycling oup.com |

| Nicotinate Phosphoribosyltransferase (NaPRT) | Nicotinate + PRPP → NaMN + PPi | NAD+ Recycling oup.com |

| Nicotinate Mononucleotide Adenylyltransferase (NMNAT) | NaMN + ATP → NaAD + PPi | NAD+ Biosynthesis/Recycling tandfonline.com |

| NAD+ Synthetase (NADS) | NaAD + ATP + Glutamine + H₂O → NAD+ + AMP + PPi + Glutamate (B1630785) | NAD+ Biosynthesis/Recycling tandfonline.com |

| Nicotinamide Mononucleotide Adenylyltransferase (NMNAT) | NMN + ATP → NAD+ + PPi | NAD+ Recycling tandfonline.com |

NADPH-Generating Enzymes

The cellular pool of NADPH is maintained by several key enzymes distributed across different metabolic pathways and subcellular compartments. These enzymes ensure a ready supply of reducing power for processes such as the synthesis of fatty acids, steroids, and nucleic acids, as well as for the detoxification of reactive oxygen species (ROS). tandfonline.comnih.gov The primary pathways for NADPH generation include the pentose (B10789219) phosphate pathway (PPP), reactions associated with the tricarboxylic acid (TCA) cycle, and the actions of specialized enzymes like transhydrogenases and reductases. nih.govnih.govwikipedia.org

The oxidative phase of the pentose phosphate pathway (PPP), located in the cytoplasm, is a major source of NADPH in most organisms. portlandpress.comnih.gov This pathway converts glucose 6-phosphate into other essential molecules, and in the process, generates two molecules of NADPH for each molecule of glucose 6-phosphate that enters the pathway. portlandpress.com

The two key NADPH-producing enzymes in the oxidative PPP are:

Glucose-6-phosphate dehydrogenase (G6PD): This enzyme catalyzes the first committed and rate-limiting step of the pathway, the oxidation of glucose-6-phosphate to 6-phosphoglucono-δ-lactone, with the concurrent reduction of NADP+ to NADPH. portlandpress.comnih.gov

6-Phosphogluconate dehydrogenase (6PGDH): This enzyme catalyzes the third reaction of the pathway, the oxidative decarboxylation of 6-phosphogluconate to ribulose-5-phosphate, which also yields a molecule of NADPH. portlandpress.comnih.govendocrine-abstracts.org

The PPP is vital for cells under high proliferative or oxidative stress, where the demand for NADPH for nucleotide synthesis and antioxidant defense is elevated. portlandpress.com

While the TCA cycle itself primarily produces NADH, several associated enzymes, located in both the mitochondria and the cytosol, are significant contributors to the cellular NADPH pool. wikipedia.org

Isocitrate dehydrogenases are enzymes that catalyze the oxidative decarboxylation of isocitrate. nih.govwikipedia.org There are three main isoforms in mammals, with distinct localizations and cofactor specificities. nih.gov

IDH1: This isoform is found in the cytoplasm and peroxisomes. It catalyzes the reversible conversion of isocitrate to α-ketoglutarate (α-KG), using NADP+ as a cofactor and generating NADPH. nih.govwikipedia.orgmdpi.com Cytosolic IDH1 is a crucial source of NADPH for defending against oxidative damage and for reductive biosynthesis, such as lipid synthesis. nih.govmdpi.com

IDH2: Located in the mitochondrial matrix, IDH2 performs the same NADP+-dependent reaction as IDH1. nih.govdergipark.org.tr It is considered a major supplier of NADPH to the mitochondrial antioxidant defense system, which combats the reactive oxygen species produced during oxidative phosphorylation. nih.govnih.gov

IDH3: This is the canonical TCA cycle enzyme found in the mitochondria. Unlike IDH1 and IDH2, it is an NAD+-dependent enzyme and does not produce NADPH. Its reaction is a key regulatory point in the TCA cycle. nih.gov

Malic enzymes (MEs) catalyze the oxidative decarboxylation of malate (B86768) to pyruvate, generating CO2 and a reduced cofactor. researchgate.netnih.gov Like IDH, there are different isoforms with varying cofactor specificities and locations. asm.org

NADP+-dependent Malic Enzyme (NADP-ME): These isoforms are found in both the cytosol and mitochondria and are a significant source of NADPH for various metabolic processes, particularly lipogenesis in many organisms. researchgate.netasm.orgscispace.com In plants, NADP-MEs are also involved in C4 photosynthesis and defense responses. nih.govoup.com

NAD+-dependent Malic Enzyme (NAD-ME): These isoforms are typically located in the mitochondria and primarily use NAD+ as a cofactor. asm.org

Table 1: Major NADPH-Generating Enzymes

| Enzyme | Pathway/Process | Subcellular Location | Function |

|---|---|---|---|

| Glucose-6-Phosphate Dehydrogenase (G6PD) | Pentose Phosphate Pathway | Cytosol | Catalyzes the rate-limiting step of the PPP, producing NADPH. portlandpress.comnih.gov |

| 6-Phosphogluconate Dehydrogenase (6PGDH) | Pentose Phosphate Pathway | Cytosol, Endoplasmic Reticulum | Catalyzes the third step of the oxidative PPP, producing NADPH. portlandpress.comendocrine-abstracts.org |

| Isocitrate Dehydrogenase 1 (IDH1) | TCA Cycle-Associated | Cytosol, Peroxisomes | Generates cytosolic NADPH for antioxidant defense and biosynthesis. nih.govwikipedia.org |

| Isocitrate Dehydrogenase 2 (IDH2) | TCA Cycle-Associated | Mitochondria | Supplies NADPH to the mitochondrial antioxidant system. nih.govnih.gov |

| NADP+-Malic Enzyme (NADP-ME) | TCA Cycle-Associated | Cytosol, Mitochondria | Produces NADPH, particularly for fatty acid synthesis. researchgate.netscispace.com |

| Nicotinamide Nucleotide Transhydrogenase (NNT) | Proton Translocation | Inner Mitochondrial Membrane | Uses the proton gradient to generate mitochondrial NADPH from NADH. medlineplus.govwikipedia.org |

| Ferredoxin-NADP+ Reductase (FNR) | Photosynthesis, etc. | Chloroplasts, Mitochondria, Cytosol | Transfers electrons from ferredoxin to NADP+ to produce NADPH. wikipedia.orgnih.gov |

Nicotinamide nucleotide transhydrogenase (NNT) is an enzyme embedded in the inner mitochondrial membrane. medlineplus.govmedlineplus.gov It plays a unique role in NADPH production by coupling the transfer of a hydride ion from NADH to NADP+ with the translocation of a proton across the membrane. wikipedia.org Essentially, NNT utilizes the energy of the mitochondrial proton gradient, established by the electron transport chain, to drive the production of NADPH. wikipedia.orgrupress.org

The reaction is: NADH + NADP+ + H+ (out) ⇌ NAD+ + NADPH + H+ (in)

This makes NNT a critical enzyme for maintaining a high NADPH/NADP+ ratio within the mitochondria, which is essential for antioxidant defense, particularly for the removal of reactive oxygen species. medlineplus.govmedlineplus.govphysiology.org

Ferredoxin-NADP+ reductases (FNRs) are flavoenzymes that catalyze the reversible electron transfer between the iron-sulfur protein ferredoxin and NADP(H). wikipedia.orgnih.gov

In photosynthetic organisms like plants and cyanobacteria, FNR is the final enzyme in the electron transport chain of photosystem I. wikipedia.orgwikipedia.org It transfers two electrons from two molecules of reduced ferredoxin to one molecule of NADP+ to generate NADPH. wikipedia.orgoup.com This NADPH is then used as the primary reducing power for the Calvin cycle to fix CO2 into carbohydrates. wikipedia.orgoup.com

In non-photosynthetic organisms and tissues, FNRs can operate in the reverse direction, using NADPH to produce reduced ferredoxin. wikipedia.org This reduced ferredoxin is then used as an electron donor for various metabolic pathways, including nitrogen fixation and steroid metabolism. wikipedia.orgnih.gov FNRs are found in different cellular compartments, including chloroplasts and mitochondria, and belong to two distinct, convergently evolved protein families. wikipedia.orgnih.gov

NADP+-Dependent Glyceraldehyde 3-Phosphate Dehydrogenases

Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) is a pivotal enzyme in carbon metabolism. While the most well-known form is the NAD+-dependent enzyme central to glycolysis, there are also NADP+-dependent versions that play distinct roles. These can be broadly categorized into phosphorylating and non-phosphorylating types.

Phosphorylating NADP+-Dependent GAPDH (EC 1.2.1.13): This enzyme catalyzes the reversible oxidation and phosphorylation of D-glyceraldehyde 3-phosphate to 1,3-bisphospho-D-glycerate, using NADP+ as a cofactor. wjgnet.com It is a key enzyme in the Calvin cycle for autotrophic carbon fixation in photosynthetic organisms like plants and cyanobacteria. wjgnet.com

Non-phosphorylating NADP+-Dependent GAPDH (GAPN, EC 1.2.1.9): Found in plants, algae, and various bacteria, GAPN catalyzes the irreversible oxidation of glyceraldehyde-3-phosphate (GAP) directly to 3-phosphoglycerate (B1209933) (3-PG). wikipedia.orgisciii.es This reaction does not involve inorganic phosphate and generates NADPH. wikipedia.orgisciii.es In some bacteria, such as Streptococcus pyogenes which lack the oxidative pentose phosphate pathway, GAPN is the primary source of NADPH required for anabolic processes. nih.gov The reaction proceeds via a two-step mechanism involving acylation and deacylation. In some organisms like wheat, GAPN activity may be regulated by post-translational phosphorylation. nih.gov

Table 1: Comparison of NADP+-Dependent Glyceraldehyde 3-Phosphate Dehydrogenases

| Feature | Phosphorylating GAPDH (EC 1.2.1.13) | Non-phosphorylating GAPDH (GAPN, EC 1.2.1.9) |

|---|---|---|

| Reaction | D-glyceraldehyde 3-phosphate + Pi + NADP+ ⇌ 1,3-bisphospho-D-glycerate + NADPH + H+ | D-glyceraldehyde 3-phosphate + H₂O + NADP+ → 3-phosphoglycerate + NADPH + 2H+ |

| Reversibility | Reversible | Irreversible |

| Primary Pathway | Calvin Cycle (Photosynthesis) | Glycolysis variant, NADPH generation |

| Organisms | Plants, Cyanobacteria | Plants, Algae, Bacteria |

| Key Function | Carbon Fixation | Biosynthetic NADPH supply |

Glutamate Dehydrogenases

Glutamate dehydrogenases (GDHs) are central enzymes that link carbon and nitrogen metabolism by catalyzing the reversible oxidative deamination of L-glutamate to α-ketoglutarate and ammonia (B1221849). nih.gov These enzymes can exhibit specificity for NAD+, NADP+, or have dual-specificity.

NADP+-specific GDHs (EC 1.4.1.4) primarily catalyze the reductive amination of α-ketoglutarate to form glutamate, an anabolic reaction that incorporates ammonia into amino acids. researchgate.netnih.gov This biosynthetic role contrasts with NAD+-dependent GDHs, which are often involved in the catabolic oxidation of glutamate. nih.gov In organisms like Escherichia coli, the NADP+-dependent enzyme is crucial for assimilating inorganic nitrogen. nih.gov

The structural basis for coenzyme specificity is complex and has evolved multiple times. nih.gov It involves specific amino acid residues within the coenzyme-binding domain. nih.govresearchgate.net For instance, in E. coli GDH, modeling studies have implicated several lysine/arginine residues in recognizing the 2'-phosphate group of NADP+. nih.gov

Table 2: Properties of Representative NADP+-Dependent Glutamate Dehydrogenases

| Organism | EC Number | Subunit Structure | Primary Function | Reference |

|---|---|---|---|---|

| Escherichia coli | 1.4.1.4 | Hexameric | Ammonia assimilation | nih.govresearchgate.net |

| Geotrichum candidum | 1.4.1.4 | Hexameric | Glutamate/Alcohol metabolism | mdpi.com |

| Bacillus sp. KSM-635 | 1.4.1.4 | Hexameric | Aminating (biosynthetic) | uniprot.org |

Non-Canonical NADPH-Generating Reactions

While the pentose phosphate pathway is a major source of NADPH, several other "non-canonical" enzymes and pathways are critical for generating this essential reductant in various cellular compartments and organisms. wikipedia.org

NADP+-linked Malic Enzyme (ME): This enzyme catalyzes the oxidative decarboxylation of malate to pyruvate, producing NADPH in the process. nih.govyoutube.com It provides a link between the TCA cycle intermediates and cytosolic NADPH production, which is particularly important for supplying reducing power for fatty acid synthesis in oleaginous microorganisms. nih.govmicrobiologyresearch.orgmicrobiologyresearch.org

NADP+-linked Isocitrate Dehydrogenase (IDH): Found in both the cytosol and mitochondria, this enzyme catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate, generating NADPH. uniprot.orgontosight.ainih.gov The cytosolic form (IDH1) is a significant source of NADPH for fat and cholesterol biosynthesis, while the mitochondrial form (IDH2) is crucial for mitochondrial antioxidant defense. nih.govnih.gov

Nicotinamide Nucleotide Transhydrogenase (NNT): Located in the inner mitochondrial membrane, NNT catalyzes the transfer of hydride ions between NADH and NADP+. medlineplus.govwikipedia.org It typically uses the energy from the mitochondrial proton gradient to drive the production of NADPH from NADP+ and NADH, playing a key role in mitochondrial redox balance and the removal of reactive oxygen species. wikipedia.orgmedlineplus.govwur.nl

Table 3: Key Non-Canonical NADPH-Generating Enzymes

| Enzyme | EC Number | Reaction | Cellular Location | Primary Role |

|---|---|---|---|---|

| Malic Enzyme (NADP+) | 1.1.1.40 | L-Malate + NADP+ → Pyruvate + CO₂ + NADPH | Cytosol, Mitochondria | NADPH for lipogenesis |

| Isocitrate Dehydrogenase (NADP+) | 1.1.1.42 | Isocitrate + NADP+ → α-Ketoglutarate + CO₂ + NADPH | Cytosol, Mitochondria | Biosynthesis, Antioxidant defense |

| Nicotinamide Nucleotide Transhydrogenase | 1.6.1.1 | NADH + NADP+ ⇌ NAD+ + NADPH | Inner Mitochondrial Membrane | Mitochondrial redox balance |

NADPH-Utilizing Enzymes in Anabolic Processes